1-Bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene
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Overview
Description
1-Bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a butoxy group linked to an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(2-ethoxyphenoxy)butanol: This intermediate can be synthesized by reacting 2-ethoxyphenol with 4-bromobutanol in the presence of a base such as potassium carbonate.
Bromination: The intermediate 4-(2-ethoxyphenoxy)butanol is then subjected to bromination using a brominating agent like phosphorus tribromide (PBr3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyphenoxy moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyphenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can produce quinones.
Scientific Research Applications
1-Bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In oxidation reactions, the ethoxyphenoxy group can undergo electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
1-Bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene can be compared with other similar compounds such as:
1-Bromo-4-phenoxybenzene: This compound lacks the butoxy and ethoxy groups, making it less versatile in certain synthetic applications.
4-Bromobutyl phenyl ether: Similar in structure but with different substituents, affecting its reactivity and applications.
1-Bromo-2-[4-(4-ethoxyphenoxy)butoxy]benzene: A positional isomer with different substitution patterns on the benzene ring, leading to variations in chemical behavior.
Properties
IUPAC Name |
1-bromo-4-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-2-20-17-7-3-4-8-18(17)22-14-6-5-13-21-16-11-9-15(19)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLMRYMEPDKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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